molecular formula C14H13BrN2O2 B5819564 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide

5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide

Cat. No. B5819564
M. Wt: 321.17 g/mol
InChI Key: QQDYVIRERYUCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as 5-Br-PAD, is a chemical compound that is commonly used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different aspects of cellular and molecular biology. In

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves the binding of the compound to the catalytic subunit of PP2A, which leads to the inhibition of its activity. This inhibition results in the hyperphosphorylation of many cellular proteins, which can have various physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to modulate the activity of other cellular enzymes, such as glycogen synthase kinase 3β and protein kinase C.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its selectivity for PP2A. This selectivity allows researchers to study the specific role of this enzyme in different cellular processes. However, one limitation of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is its potential toxicity. Studies have shown that the compound can induce apoptosis in normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research. One potential direction is the development of new analogs of the compound that have improved selectivity and reduced toxicity. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of PP2A in different disease states, such as cancer and neurodegenerative disorders. Finally, the compound can be used to explore the potential therapeutic applications of PP2A inhibitors in the treatment of different diseases.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is a valuable tool for studying different aspects of cellular and molecular biology. The compound's ability to selectively inhibit the activity of PP2A has led to its use in various scientific studies. While there are some limitations to its use, there are also many future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves several steps. The first step is the conversion of 2-methoxybenzoic acid to its acid chloride derivative using thionyl chloride. The second step involves the reaction of the acid chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The final step of the synthesis involves the bromination of the resulting compound using bromine or N-bromosuccinimide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been used in various scientific studies due to its ability to selectively inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a critical enzyme that regulates many cellular processes, including cell division, DNA replication, and cell death. By inhibiting PP2A, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of this enzyme in different cellular processes.

properties

IUPAC Name

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-13-5-4-11(15)7-12(13)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYVIRERYUCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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